[1-(2-Bromoethoxy)propyl]benzene
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Overview
Description
[1-(2-Bromoethoxy)propyl]benzene: is an organic compound with the molecular formula C11H15BrO . It is a derivative of benzene, where a propyl group is substituted with a 2-bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Bromoethoxy)propyl]benzene typically involves the reaction of benzene with 1-bromo-2-propanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
C6H5CH2CH2OH+BrCH2CH2OH→C6H5CH2CH2OCH2CH2Br
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromine atom in [1-(2-Bromoethoxy)propyl]benzene can be replaced by various nucleophiles such as , , and .
Oxidation: The compound can undergo oxidation reactions to form corresponding or .
Reduction: Reduction of the bromine atom can lead to the formation of .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in like .
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products Formed:
Nucleophilic Substitution: Formation of or .
Oxidation: Formation of or .
Reduction: Formation of .
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [1-(2-Bromoethoxy)propyl]benzene is used as an intermediate in the synthesis of various and .
Biology:
Bioconjugation: The compound can be used in to attach to synthetic polymers or surfaces.
Medicine:
Drug Development: It serves as a building block in the synthesis of targeting various .
Industry:
Material Science: The compound is used in the development of such as and .
Mechanism of Action
The mechanism of action of [1-(2-Bromoethoxy)propyl]benzene involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
- [1-(2-Chloroethoxy)propyl]benzene
- [1-(2-Iodoethoxy)propyl]benzene
- [1-(2-Fluoroethoxy)propyl]benzene
Comparison:
- Reactivity: [1-(2-Bromoethoxy)propyl]benzene is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs due to the weaker carbon-bromine bond .
- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is preferred for reactions requiring higher reactivity.
Properties
IUPAC Name |
1-(2-bromoethoxy)propylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKNTOUBAIFTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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